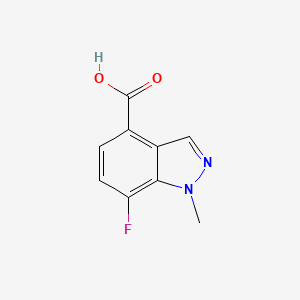

7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

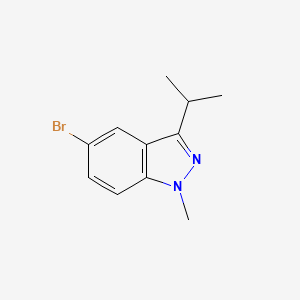

7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid is a chemical compound with the molecular formula C9H7FN2O2 . It is an indazole derivative, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

Indazole derivatives, including 7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid, can be synthesized through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Molecular Structure Analysis

The molecular structure of 7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C9H7FN2O2/c1-12-8-6(4-11-12)5(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving indazole derivatives are influenced by their tautomeric forms. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . Various synthetic approaches have been developed to construct these heterocycles with better biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-1-methyl-1H-indazole-4-carboxylic acid include a molecular weight of 194.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .Applications De Recherche Scientifique

Antitumor Applications

Indazole derivatives have been found to have potential applications in the treatment of tumors . The specific mechanisms of action may vary, but these compounds could potentially be used to develop new antitumor drugs.

Anti-HIV Applications

Compounds containing indazole structures have been used in the development of anti-HIV drugs . These drugs work by inhibiting the replication of the HIV virus within the body.

Anti-Inflammatory Applications

Indazole derivatives have been used in the development of anti-inflammatory drugs . These drugs work by reducing inflammation in the body, which can help to alleviate symptoms in conditions such as arthritis or inflammatory bowel disease.

Antidepressant Applications

Compounds containing indazole structures have been used in the development of antidepressant drugs . These drugs work by affecting the levels of certain chemicals in the brain, which can help to alleviate symptoms of depression.

Antimicrobial Applications

Indazole derivatives have been found to have antimicrobial properties . This means that they could potentially be used in the development of new drugs to treat bacterial infections.

Applications in Coordination Polymers

Indazole-containing compounds have been used in the synthesis of coordination polymers, also known as metal–organic frameworks (MOFs) . These materials have a wide variety of industrial applications, including gas storage and purification, catalysis, luminescence, and magnetism .

Orientations Futures

Propriétés

IUPAC Name |

7-fluoro-1-methylindazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-8-6(4-11-12)5(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGRBMASJVEHSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2C=N1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-1-methyl-1H-indazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine, 95%](/img/structure/B6318226.png)

![Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318228.png)

![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid](/img/structure/B6318235.png)

![Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318241.png)

![Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318264.png)

![Benzo[d]isoxazole-5-sulfonic acid methylamide, 95%](/img/structure/B6318284.png)